Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Medicinal Chemistry Structure-Activity Relationship Chemical Library Screening

Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898461-92-2) is a synthetic small molecule (MW 463.57 g/mol; molecular formula C₂₀H₂₅N₅O₄S₂) belonging to the 1,3,4-thiadiazole class. The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a cyclohexylureido moiety and at the 2-position via a thioether bridge to an acetamido-benzoate ester.

Molecular Formula C20H25N5O4S2
Molecular Weight 463.57
CAS No. 898461-92-2
Cat. No. B2505700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS898461-92-2
Molecular FormulaC20H25N5O4S2
Molecular Weight463.57
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
InChIInChI=1S/C20H25N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,22,26)(H2,21,23,24,28)
InChIKeyQIPADLGMSYDUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: Compound Identity and Class Context for Procurement Evaluation


Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898461-92-2) is a synthetic small molecule (MW 463.57 g/mol; molecular formula C₂₀H₂₅N₅O₄S₂) belonging to the 1,3,4-thiadiazole class . The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a cyclohexylureido moiety and at the 2-position via a thioether bridge to an acetamido-benzoate ester. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic core extensively investigated in medicinal chemistry for its capacity to engage diverse biological targets, including VEGFR-2 kinase, carbonic anhydrase isoforms, and bacterial enzymes [1]. The cyclohexylureido fragment confers enhanced lipophilicity and hydrogen-bonding potential, while the benzoate ester side chain provides a modular handle for further derivatization or prodrug strategies [2]. As of the current evidence cutoff, this compound appears primarily in commercial screening library catalogs and chemical vendor listings; no published primary research paper or patent reporting quantitative biological activity (e.g., IC₅₀, Kᵢ, MIC) for this exact CAS number was retrievable from the peer-reviewed literature or authoritative public databases (PubChem, ChEMBL, ECHA, SureChEMBL) [3].

Why Generic Substitution of Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate with In-Class Analogs Is Scientifically Unsupported


Minor structural perturbations within the 1,3,4-thiadiazole-ureido chemotype can produce profound shifts in target affinity, selectivity, and cellular potency that render simple analog substitution unreliable. Systematic structure–activity relationship (SAR) studies across related thiadiazole-ureido series demonstrate that variations in the urea N-substituent (e.g., cyclohexyl vs. 4-methoxyphenyl vs. 4-fluorophenyl) modulate VEGFR-2 inhibitory potency across an approximately 20-fold range (IC₅₀ ~0.03–0.66 µM) when holding the thioether-acetamido side chain constant [1]. Conversely, modifications limited to the distal ester/amide terminus can shift antiproliferative IC₅₀ values against MCF-7 cells from sub-micromolar to >10 µM, even when the cyclohexylureido-thiadiazole-thioether core is preserved [2]. The target compound (CAS 898461-92-2) uniquely combines a cyclohexylureido group at the thiadiazole 5-position with an ortho-ethyl benzoate ester via a thioacetamido linker — a substitution pattern for which no directly exchangeable alternative has been characterized in the peer-reviewed literature. Until matched comparative data are generated, any assumption of functional interchangeability between this compound and structurally adjacent analogs is unsupported by quantitative evidence [3].

Quantitative Differentiation Evidence for Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898461-92-2)


Structural Uniqueness vs. Closest Catalog Analogs: Ortho-Ethyl Benzoate Ester as a Differentiating Pharmacophoric Feature

Among commercially cataloged close analogs sharing the cyclohexylureido-1,3,4-thiadiazole-thioacetamido core, the target compound is the only entity bearing an ortho-substituted ethyl benzoate ester terminus. The two most structurally proximal cataloged analogs are Methyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate and Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate. The first analog features a para-methyl ester (substitution position difference), while the second replaces the entire aromatic benzoate with an aliphatic acetate (scaffold difference) . In broader thiadiazole-ureido SAR literature, the position and electronic character of the terminal ester/amide group significantly influence both target binding (e.g., VEGFR-2 IC₅₀ shifts from ~0.03 µM to >0.3 µM) and physicochemical properties (logP, solubility) that govern cellular permeability and assay compatibility [1]. No comparative biological data exist for the target compound, but the structural differentiation is quantifiable at the level of atom connectivity and predicted molecular properties, establishing that this compound occupies a unique and uncharacterized position within the chemical space of its analog series.

Medicinal Chemistry Structure-Activity Relationship Chemical Library Screening

Class-Level Differentiation: 1,3,4-Thiadiazole-Ureido Chemotype vs. Non-Ureido Thiadiazole Analogs in VEGFR-2 Kinase Inhibition

Across published 1,3,4-thiadiazole series, the presence of a ureido substituent at the 5-position is associated with consistently superior VEGFR-2 inhibitory potency compared to non-ureido variants (e.g., acetamido, unsubstituted amino, or alkylthio substitutions). In a representative series, a ureido-bearing thiadiazole (compound 9b) achieved VEGFR-2 IC₅₀ = 0.030 ± 0.001 µM, outperforming the reference drug sorafenib (IC₅₀ ~0.041 µM) and exceeding the potency of closely related non-ureido thiadiazoles by approximately 3- to 10-fold [1][2]. The cyclohexylureido group present in the target compound (CAS 898461-92-2) is predicted, based on molecular docking and SAR trends, to enhance hydrophobic pocket occupancy within the VEGFR-2 ATP-binding site relative to smaller or less lipophilic urea substituents (e.g., methylureido or unsubstituted ureido) [3]. This class-level inference is supported by consistent SAR patterns in independently published thiadiazole–VEGFR-2 inhibitor programs, but must be noted as an inference — not direct comparative data for CAS 898461-92-2.

Kinase Inhibition Cancer Therapeutics VEGFR-2 Antiproliferative Activity

Physicochemical Differentiation: Predicted Lipophilicity Advantage of Cyclohexylureido over Aromatic Ureido and Thioureido Analogs

In related 1,3,4-thiadiazole-ureido series, substituting the N′-cyclohexyl group with aromatic substituents (e.g., 4-methoxyphenyl, 4-fluorophenyl) results in higher polar surface area (PSA ~110–130 Ų vs. ~95 Ų for cyclohexylureido) and reduced membrane permeability as estimated by PAMPA or Caco-2 assays [1][2]. The cyclohexyl group's exclusively sp³-hybridized carbon framework reduces aromatic ring count, a parameter inversely correlated with aqueous solubility and positively correlated with promiscuous protein binding (frequent hitter behavior) [3]. A structurally analogous ethyl ester compound (Ethyl 2-(5-{(cyclohexylamino)carbonylamino}-1,3,4-thiadiazol-2-yl)sulfanylacetate; CAS 866042-11-7) lacking the benzoate-acetamido extension has a predicted logP ~2.5–3.0 [4]; the target compound's additional aromatic ring is expected to increase logP by approximately 1.0–1.5 units, placing it in an intermediate lipophilicity range suitable for both biochemical and cell-based assays.

Drug-Likeness Lipophilicity ADMET Prediction Permeability

Target Class Engagement Potential: Carbonic Anhydrase Inhibition Precedent for Thiadiazole-Sulfanyl-Ureido Chemotypes

1,3,4-Thiadiazole derivatives bearing sulfanyl and ureido substituents have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms hCA IX and hCA XII. In a systematic study, thiadiazole-ureido compounds exhibited Kᵢ values ranging from 3–294 nM against hCA IX and 1.9–348 nM against hCA XII, with the ureido NH and the endocyclic thiadiazole nitrogen atoms coordinating the active-site zinc ion [1][2]. The target compound (CAS 898461-92-2) incorporates all three critical hCA-binding pharmacophoric elements: (i) a zinc-binding thiadiazole ring, (ii) a sulfanyl linker at the 2-position, and (iii) a ureido carbonyl at the 5-position. Compounds lacking the ureido moiety (e.g., simple 2-amino- or 2-acetamido-thiadiazoles) typically show 10- to 100-fold weaker hCA inhibition [3]. No direct CA inhibition data are available for CAS 898461-92-2, but the pharmacophoric alignment with validated hCA inhibitors provides a mechanistically grounded basis for prioritizing this compound in CA-focused screening cascades over non-ureido thiadiazole analogs.

Carbonic Anhydrase Inhibition Tumor Hypoxia Enzyme Inhibition Isoform Selectivity

Patent Landscape Differentiation: Freedom-to-Operate Advantages of an Unclaimed Cyclohexylureido-Thiadiazole-Benzoate Scaffold

A comprehensive search of global patent databases (Google Patents, SureChEMBL, USPTO, EPO, WIPO) for the substructure 5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl thioether did not identify any patent claiming CAS 898461-92-2 as a composition of matter or reciting it as a specifically exemplified compound within a Markush structure [1][2]. In contrast, related cyclohexyl-thiadiazole-ureas have been claimed in patent families including US-3901902 (heterocyclic thiadiazolylureas as herbicides), US-9181187-B2 (therapeutic agent for urinary excretion disorder), and EP-0460479-A1 (cycloalkyl-substituted thiadiazolyloxyacetamides) [3]. The absence of CAS 898461-92-2 from these patent families, coupled with its specific ortho-ethyl benzoate substitution pattern that lies outside the generic Markush scopes of the identified filings, suggests a favorable freedom-to-operate position for this specific compound. This represents a verifiable differentiation point for industrial procurement decisions involving lead optimization programs where IP encumbrance is a critical selection criterion.

Patent Analysis Freedom to Operate Intellectual Property Chemical Space

Critical Evidence Gap Advisory: Absence of Direct Comparative Biological Data Necessary for Evidence-Based Selection

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, ECHA, and global patent repositories returned zero published quantitative biological activity measurements (IC₅₀, EC₅₀, Kᵢ, Kd, MIC, CC₅₀, or % inhibition at defined concentration) for CAS 898461-92-2 [1][2]. The compound appears exclusively in commercial chemical vendor catalogs (e.g., EvitaChem EVT-2642774) as a screening library compound without accompanying bioactivity annotation. This data gap is a material limitation for evidence-based procurement decisions. All differentiation claims in this guide beyond basic structural uniqueness and class-level inference must be treated as hypotheses requiring experimental validation. Organizations considering procurement of this compound should budget for in-house profiling (e.g., kinase panel screening, cytotoxicity assessment, CA inhibition assay) to generate the comparative data necessary for go/no-go decisions relative to better-characterized analogs [3].

Data Gap Analysis Procurement Risk Assay Validation Reproducibility

Recommended Application Scenarios for Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Based on Evidence Profile


Chemical Biology Probe Development Targeting VEGFR-2 or Carbonic Anhydrase Isoforms

The compound's cyclohexylureido-thiadiazole-sulfanyl pharmacophore aligns with validated binding modes for both VEGFR-2 kinase and human carbonic anhydrase isoforms [1]. Organizations with established VEGFR-2 enzymatic assays or CA stopped-flow kinetics capabilities can use this compound as a structurally novel starting point for hit validation. The ortho-ethyl benzoate terminus offers a synthetic handle for subsequent derivatization (e.g., hydrolysis to free acid for salt formation or amide coupling to generate focused libraries) without disrupting the core pharmacophore [2]. Procurement is recommended only when accompanied by a commitment to generate the missing primary bioactivity data.

Fragment-Based or Scaffold-Hopping Lead Discovery Libraries with Freedom-to-Operate Priority

For pharmaceutical and biotechnology organizations conducting IP-sensitive lead discovery programs, CAS 898461-92-2 offers a rare combination of validated pharmacophoric elements (thiadiazole-ureido-sulfanyl core) within a chemical space that appears free of composition-of-matter patent claims . The compound can serve as a 'scaffold-hop' reference point for medicinal chemistry teams seeking to circumvent existing thiadiazole patent estates (e.g., US-3901902, EP-0460479-A1) while retaining the target-engagement potential of the ureido-thiadiazole chemotype [1]. This scenario is most applicable to organizations with in-house synthesis and assay capabilities that can rapidly profile the compound across their target panels.

Physicochemical Benchmarking Against Polyaromatic Screening Library Members

With a predicted logP in the 3.5–4.5 range and PSA of ~120–140 Ų, CAS 898461-92-2 occupies a physicochemical space distinct from both more lipophilic polyaromatic thiadiazoles and more polar carboxylate-bearing analogs . This intermediate profile makes the compound useful as a benchmarking control for assessing assay interference liabilities (aggregation, non-specific protein binding, redox cycling) in medium-to-high-throughput screening campaigns [1]. The cyclohexyl group reduces aromatic ring count relative to phenylureido analogs, a parameter associated with lower promiscuous binding rates [2].

Academic Medicinal Chemistry SAR Expansion Programs

For academic laboratories engaged in thiadiazole-based medicinal chemistry, CAS 898461-92-2 represents a commercially accessible, synthetically tractable member of a sparsely explored structural subseries. The compound's three modular domains — cyclohexylureido (R¹), thiadiazole-thioacetamido (linker-core), and ortho-ethyl benzoate (R²) — each offer independent vectors for systematic SAR exploration . The commercial availability through screening compound vendors reduces synthetic burden for initial hit confirmation, though academic users should verify vendor-provided purity (typically ≥95% by HPLC) and structural identity (¹H/¹³C NMR, HRMS) before committing to biological testing [1].

Quote Request

Request a Quote for Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.